3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid
Overview
Description
3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid is a heterocyclic organic compound characterized by its molecular formula C7H12N2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable diketone with guanidine in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological applications, including its use as a probe in biochemical studies. It can be employed to investigate enzyme activities and metabolic pathways.
Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. Its derivatives could be developed as drugs for various diseases, such as cancer or infectious diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid: is structurally similar to other thioxohexahydropyrimidines and pyrimidine derivatives.
2-Thioxohexahydropyrimidine-4-carboxylic acid: (without the methyl groups) is another closely related compound.
Uniqueness: The presence of methyl groups at the 3 and 6 positions of the pyrimidine ring distinguishes this compound from its analogs. This structural difference can influence its chemical reactivity and biological activity, making it a unique compound with distinct properties.
Properties
IUPAC Name |
3,6-dimethyl-2-sulfanylidene-1,3-diazinane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c1-4-3-5(6(10)11)9(2)7(12)8-4/h4-5H,3H2,1-2H3,(H,8,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAJZCNTWUHNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C(=S)N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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